4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one
Overview
Description
4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as HPP-59, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one is complex and not fully understood. However, it is believed that the compound interacts with metal ions in a way that leads to the formation of a fluorescent complex. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In addition, this compound has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one is its versatility. It can be used as a fluorescent probe for the detection of metal ions, as well as a potential therapeutic agent for the treatment of neurological disorders. However, one limitation is that the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one. One area of focus could be the development of new synthesis methods that are more efficient and cost-effective. Additionally, further investigation of the compound's mechanism of action could lead to the development of new therapeutic applications. Finally, the use of this compound as a fluorescent probe for the detection of metal ions could have important applications in environmental monitoring and other fields.
Scientific Research Applications
4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one has been studied for its potential applications in a variety of scientific research areas. One area of focus has been its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(3-hydroxypyridine-2-carbonyl)-3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-5-3-6-15(11-13)12-21-9-10-22(14(2)18(21)24)19(25)17-16(23)7-4-8-20-17/h3-8,11,14,23H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVZIHLKXOXKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2=C(C=CC=N2)O)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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